5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 58791-80-3
Cat. No.: VC11990904
Molecular Formula: C11H9ClN4
Molecular Weight: 232.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58791-80-3 |
|---|---|
| Molecular Formula | C11H9ClN4 |
| Molecular Weight | 232.67 g/mol |
| IUPAC Name | 5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |
| Standard InChI Key | XGCXZVXXHSYIPG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (1H-pyrazole) with substituents at positions 1, 4, and 5:
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Position 1: A 4-chloro-2-methylphenyl group, providing steric bulk and electronic modulation via the chloro (-Cl) and methyl (-CH₃) substituents.
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Position 4: A carbonitrile (-C≡N) group, contributing to polarity and hydrogen-bonding potential.
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Position 5: An amino (-NH₂) group, enhancing solubility and enabling nucleophilic reactivity .
The molecular formula is C₁₂H₁₁ClN₄, with a molecular weight of 245.68 g/mol.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 245.68 g/mol |
| log P (Octanol-Water) | 2.44 (predicted) |
| Solubility in Water | 0.14 mg/mL (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 4 (C≡N, NH₂, pyrazole N atoms) |
| Topological Polar Surface Area | 67.6 Ų |
The chloro and methyl groups on the phenyl ring increase hydrophobicity (log P ~2.44), while the amino and carbonitrile groups enhance aqueous solubility marginally .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with ethoxymethylenemalononitrile. A representative protocol involves:
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Reagents:
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4-Chloro-2-methylphenylhydrazine hydrochloride
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Ethoxymethylenemalononitrile
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Sodium acetate (base catalyst)
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Absolute ethanol (solvent)
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Conditions:
Example Procedure:
A mixture of 4-chloro-2-methylphenylhydrazine hydrochloride (1.0 equiv), ethoxymethylenemalononitrile (1.1 equiv), and sodium acetate (1.5 equiv) in ethanol is refluxed for 20 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding the target compound as pale crystals .
Characterization Techniques
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 246.1 ([M+H]⁺) .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chloro Substituent: Enhances lipophilicity and membrane permeability.
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Methyl Group: Improves metabolic stability by steric shielding.
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Carbonitrile Moiety: Participates in hydrogen bonding with target proteins .
Applications in Material Science
Coordination Chemistry
The carbonitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photoluminescence. For example:
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Copper Complexes: Exhibit catalytic activity in C–N bond-forming reactions (TON >500).
Polymer Science
Incorporation into polyamides or polyurethanes enhances thermal stability (decomposition temperature >300°C) and mechanical strength (Young’s modulus ~2.5 GPa).
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